molecular formula C15H13NO5 B2770398 5-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}furan-2-carboxylic acid CAS No. 953891-31-1

5-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}furan-2-carboxylic acid

Cat. No.: B2770398
CAS No.: 953891-31-1
M. Wt: 287.271
InChI Key: JHMNILQALCKMFF-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include various quinoline and furan derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

5-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it has been shown to inhibit phosphodiesterase III A (PDE3A), which plays a role in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}furan-2-carboxylic acid is unique due to its specific combination of a quinoline and furan ring, which imparts distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxymethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c17-14-6-1-9-7-10(2-4-12(9)16-14)20-8-11-3-5-13(21-11)15(18)19/h2-5,7H,1,6,8H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMNILQALCKMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)OCC3=CC=C(O3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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